molecular formula C8H10O3 B3053705 (2-oxocyclohex-3-en-1-yl) acetate CAS No. 55444-14-9

(2-oxocyclohex-3-en-1-yl) acetate

Cat. No.: B3053705
CAS No.: 55444-14-9
M. Wt: 154.16 g/mol
InChI Key: FUSJDZULOVJEKS-UHFFFAOYSA-N
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Description

(2-oxocyclohex-3-en-1-yl) acetate: is an organic compound characterized by a cyclohexene ring with a ketone group at the second position and an acetate group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of the ketone group can lead to the formation of alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: The compound’s structure is explored for potential therapeutic applications, including as a scaffold for drug design.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (2-oxocyclohex-3-en-1-yl) acetate exerts its effects involves interactions with specific molecular targets. For example, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

    Cyclohexanone: Similar in structure but lacks the acetate group.

    Cyclohexene: Lacks both the ketone and acetate groups.

    Cyclohexanol: Contains a hydroxyl group instead of a ketone.

Uniqueness:

    Functional Groups:

    Versatility: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.

Properties

IUPAC Name

(2-oxocyclohex-3-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2,4,8H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSJDZULOVJEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464295
Record name ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55444-14-9
Record name ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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